1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)-
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Overview
Description
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities. This particular compound is of interest due to its unique structure, which includes a triazole ring and a trimethoxybenzylidene group. The presence of these functional groups contributes to its diverse range of applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- typically involves the reaction of 1,2,4-triazole with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced functional groups .
Scientific Research Applications
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability
Mechanism of Action
The mechanism of action of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition of enzyme activity or modulation of receptor function. The trimethoxybenzylidene group can enhance these interactions by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
4-(4-Methylbenzylideneamino)-1,2,4-Triazole: A compound with a similar structure but different substituents on the benzylidene group.
5-(5-Methyl-1H-pyrazol-3-yl)-4H-1,2,4-Triazole-3-Thiol: A triazole derivative with a pyrazole ring and thiol group
Uniqueness
1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- is unique due to the presence of the trimethoxybenzylidene group, which imparts distinct chemical and biological properties. This compound’s ability to form multiple non-covalent interactions makes it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
(E)-N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C12H14N4O3/c1-17-10-4-9(5-11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3/b15-6+ |
InChI Key |
LDBJZBWMJQHBQD-GIDUJCDVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C=NN=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C=NN=C2 |
Origin of Product |
United States |
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